Cas no 1936621-69-0 (4-cyclopropyl-2-fluoro-6-methylbenzoic acid)

4-cyclopropyl-2-fluoro-6-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-cyclopropyl-2-fluoro-6-methyl-
- 4-Cyclopropyl-2-fluoro-6-methylbenzoic acid
- 4-Cyclopropyl-2-fluoro-6-methylbenzoicacid
- CS-0197559
- 1936621-69-0
- SCHEMBL19151561
- MFCD28405380
- 4-cyclopropyl-2-fluoro-6-methylbenzoic acid
-
- MDL: MFCD28405380
- Inchi: 1S/C11H11FO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7H,2-3H2,1H3,(H,13,14)
- InChI Key: BFPUVKWJCDKPJU-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=C(C)C=C(C2CC2)C=C1F
Computed Properties
- Exact Mass: 194.07430775g/mol
- Monoisotopic Mass: 194.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 37.3Ų
4-cyclopropyl-2-fluoro-6-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9411-1G |
4-cyclopropyl-2-fluoro-6-methylbenzoic acid |
1936621-69-0 | 95% | 1g |
¥ 2,653.00 | 2023-03-16 | |
abcr | AB542548-1 g |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid; . |
1936621-69-0 | 1g |
€837.90 | 2023-04-14 | ||
1PlusChem | 1P01XEEH-1g |
4-Cyclopropyl-2-fluoro-6-methylbenzoicacid |
1936621-69-0 | 95% | 1g |
$603.00 | 2024-06-17 | |
abcr | AB542548-1g |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid; . |
1936621-69-0 | 1g |
€857.10 | 2025-02-17 | ||
1PlusChem | 1P01XEEH-250mg |
4-Cyclopropyl-2-fluoro-6-methylbenzoicacid |
1936621-69-0 | 95% | 250mg |
$252.00 | 2024-06-17 | |
Crysdot LLC | CD12100570-1g |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid |
1936621-69-0 | 97% | 1g |
$434 | 2024-07-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD443117-1g |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid |
1936621-69-0 | 98% | 1g |
¥3010.0 | 2023-03-12 | |
abcr | AB542548-250 mg |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid; . |
1936621-69-0 | 250MG |
€362.60 | 2023-04-14 | ||
abcr | AB542548-250mg |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid; . |
1936621-69-0 | 250mg |
€375.70 | 2025-02-17 | ||
Ambeed | A267504-1g |
4-Cyclopropyl-2-fluoro-6-methylbenzoic acid |
1936621-69-0 | 98% | 1g |
$438.0 | 2024-04-22 |
4-cyclopropyl-2-fluoro-6-methylbenzoic acid Related Literature
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Additional information on 4-cyclopropyl-2-fluoro-6-methylbenzoic acid
Introduction to 4-cyclopropyl-2-fluoro-6-methylbenzoic acid (CAS No. 1936621-69-0)
4-cyclopropyl-2-fluoro-6-methylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1936621-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This benzoic acid derivative features a unique structural configuration, incorporating both cyclopropyl and fluoro substituents, which contribute to its distinct chemical properties and potential biological activities. The presence of a methyl group at the 6-position further enhances its molecular complexity, making it a subject of interest for synthetic chemists and medicinal researchers.
The compound belongs to the broader category of aromatic carboxylic acids, which are widely recognized for their role in drug development and industrial applications. The benzoic acid core structure is well-documented for its pharmacological versatility, serving as a scaffold for numerous therapeutic agents. In particular, the fluoro substituent at the 2-position is known to modulate the electronic properties of the aromatic ring, influencing reactivity and metabolic stability. This modification is particularly valuable in medicinal chemistry, as fluorine atoms can enhance binding affinity and resistance to enzymatic degradation.
4-cyclopropyl-2-fluoro-6-methylbenzoic acid represents an innovative derivative that combines these structural elements to explore new pharmacological pathways. The cyclopropyl group, while less common in pharmaceuticals compared to other aliphatic rings, introduces steric hindrance that can affect molecular interactions. This steric effect may be exploited to optimize binding profiles with biological targets, potentially leading to more selective and potent drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. Studies suggest that the combination of fluoro and cyclopropyl groups in 4-cyclopropyl-2-fluoro-6-methylbenzoic acid could enhance its solubility and bioavailability, critical factors for drug formulation. Additionally, the methyl group at the 6-position may contribute to metabolic stability by reducing susceptibility to oxidative degradation.
In the context of modern drug discovery, 4-cyclopropyl-2-fluoro-6-methylbenzoic acid has been investigated for its potential applications in treating various therapeutic areas. For instance, its structural motif is reminiscent of known anti-inflammatory agents, where benzoic acid derivatives exhibit COX-2 inhibition. The fluoro substitution pattern is particularly relevant in this context, as fluorinated analogs have shown improved pharmacokinetic profiles in clinical trials.
Moreover, the compound’s unique structure makes it a valuable intermediate in synthetic chemistry. Researchers have leveraged its reactivity to develop novel synthetic routes for more complex molecules. The cyclopropyl group serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents or linkages tailored to specific biological targets.
The long-tail keyword focus on 4-cyclopropyl-2-fluoro-6-methylbenzoic acid (CAS No. 1936621-69-0) underscores its significance in ongoing research initiatives. Investigations into its derivatives have revealed promising leads for antimicrobial and anticancer applications. For example, modifications of this scaffold have resulted in compounds with enhanced activity against resistant bacterial strains, highlighting the importance of structural diversity in addressing global health challenges.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The electronic properties imparted by fluorine atoms are pivotal in fine-tuning drug efficacy and selectivity. In 4-cyclopropyl-2-fluoro-6-methylbenzoic acid, the fluoro group at the 2-position likely contributes to strong hydrogen bonding interactions with biological targets, improving receptor binding affinity. This feature is particularly advantageous in designing drugs that require high target specificity.
Recent publications have explored the synthesis and characterization of 4-cyclopropyl-2-fluoro-6-methylbenzoic acid derivatives using advanced synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups efficiently. These synthetic advances have not only expanded the library of available compounds but also provided insights into optimizing reaction conditions for scalability and cost-effectiveness.
The pharmacological potential of this compound is further supported by its ability to interact with multiple biological pathways simultaneously. Dual-target inhibition has become a cornerstone strategy in modern drug design, aiming to maximize therapeutic benefits while minimizing side effects. Preliminary studies suggest that 4-cyclopropyl-2-fluoro-6-methylbenzoic acid may exhibit such properties, making it a promising candidate for multifunctional therapies.
In conclusion,4-cyclopropyl-2-fluoro-6-methylbenzoic acid (CAS No. 1936621-69-0) stands out as a structurally intriguing compound with significant implications for pharmaceutical research. Its unique combination of cyclopropyl, fluoro, and methyl substituents offers a rich platform for exploring new drug candidates across various therapeutic domains. As research continues to uncover its full potential, this compound will undoubtedly play a vital role in advancing medicinal chemistry and improving patient care worldwide.
1936621-69-0 (4-cyclopropyl-2-fluoro-6-methylbenzoic acid) Related Products
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
